molecular formula C9H15N3O2 B12347438 N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine

N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine

Cat. No.: B12347438
M. Wt: 197.23 g/mol
InChI Key: GDPDMXJYYXMEQQ-UHFFFAOYSA-N
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Description

N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of hydrazine and carbonyl compounds to form the pyrazole ring, followed by alkylation and subsequent reaction with beta-alanine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine is unique due to its specific structure, which combines the pyrazole ring with the beta-alanine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

3-[2-(3-methylpyrazol-1-yl)ethylamino]propanoic acid

InChI

InChI=1S/C9H15N3O2/c1-8-3-6-12(11-8)7-5-10-4-2-9(13)14/h3,6,10H,2,4-5,7H2,1H3,(H,13,14)

InChI Key

GDPDMXJYYXMEQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CCNCCC(=O)O

Origin of Product

United States

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